molecular formula C14H15NO2 B1361204 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-30-0

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1361204
CAS No.: 347331-30-0
M. Wt: 229.27 g/mol
InChI Key: APTDNVFPUFIPJW-UHFFFAOYSA-N
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Description

OSM-S-290 is an osmolality standard with a concentration of 290 milliosmoles per kilogram of water (mOsm/kg H₂O). It serves as a reference material for pharmaceutical testing and calibration . While its chemical structure is not explicitly provided, its primary purpose lies in osmolality measurement.

Preparation Methods

The synthetic routes and reaction conditions for OSM-S-290 are not widely documented. it is typically produced through precise dilution of a concentrated osmolality standard solution. Industrial production methods involve rigorous quality control to ensure accurate osmolality values.

Chemical Reactions Analysis

OSM-S-290 does not undergo specific chemical reactions, as it primarily serves as a calibration standard. it interacts with water molecules, affecting osmotic pressure. Common reagents and conditions are not applicable in this context.

Scientific Research Applications

    Pharmaceutical Testing: OSM-S-290 is crucial for validating osmolality measurement instruments and ensuring accurate results.

    Biological Research: It aids in assessing osmotic balance in cell culture media and biological fluids.

    Clinical Medicine: OSM-S-290 helps calibrate osmometers used in clinical laboratories.

    Industry: Quality control in pharmaceutical, food, and beverage industries relies on accurate osmolality measurements.

Mechanism of Action

OSM-S-290 doesn’t have a direct physiological mechanism of action. Instead, it serves as a benchmark for osmolality measurements. Its molecular targets and pathways are related to osmotic equilibrium.

Comparison with Similar Compounds

OSM-S-290 is unique due to its precise osmolality value. Similar compounds include other osmolality standards, but their concentrations may differ.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-4-6-14(17-3)7-5-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTDNVFPUFIPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346810
Record name 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-30-0
Record name 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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